(2R)-2-(2-iodoethyl)-2-methylcyclopentan-1-one
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Overview
Description
(2R)-2-(2-iodoethyl)-2-methylcyclopentan-1-one is an organic compound with a unique structure that includes an iodoethyl group attached to a cyclopentanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(2-iodoethyl)-2-methylcyclopentan-1-one typically involves the introduction of an iodoethyl group to a cyclopentanone derivative. One common method is the reaction of 2-methylcyclopentanone with iodoethane in the presence of a strong base, such as sodium hydride, under anhydrous conditions. The reaction is carried out in a suitable solvent, such as tetrahydrofuran, at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(2-iodoethyl)-2-methylcyclopentan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the carbonyl group can yield alcohols, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents like dimethylformamide, and bases like potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate, solvents like acetone, and acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride, solvents like ether, and low temperatures.
Major Products
Substitution: Formation of amines or thioethers.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
(2R)-2-(2-iodoethyl)-2-methylcyclopentan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a radiolabeled compound for imaging studies.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in cancer treatment.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-2-(2-iodoethyl)-2-methylcyclopentan-1-one involves its interaction with specific molecular targets. In medicinal applications, the compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the iodoethyl group can enhance the compound’s ability to penetrate biological membranes and reach its target sites.
Comparison with Similar Compounds
Similar Compounds
- (2R)-2-(2-bromoethyl)-2-methylcyclopentan-1-one
- (2R)-2-(2-chloroethyl)-2-methylcyclopentan-1-one
- (2R)-2-(2-fluoroethyl)-2-methylcyclopentan-1-one
Uniqueness
(2R)-2-(2-iodoethyl)-2-methylcyclopentan-1-one is unique due to the presence of the iodine atom, which imparts distinct chemical properties such as higher reactivity in substitution reactions and potential use in radiolabeling for imaging studies. The iodine atom also influences the compound’s pharmacokinetic properties, making it a valuable candidate for drug development.
Properties
CAS No. |
918813-46-4 |
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Molecular Formula |
C8H13IO |
Molecular Weight |
252.09 g/mol |
IUPAC Name |
(2R)-2-(2-iodoethyl)-2-methylcyclopentan-1-one |
InChI |
InChI=1S/C8H13IO/c1-8(5-6-9)4-2-3-7(8)10/h2-6H2,1H3/t8-/m1/s1 |
InChI Key |
ZLRCYQFAJACUJU-MRVPVSSYSA-N |
Isomeric SMILES |
C[C@@]1(CCCC1=O)CCI |
Canonical SMILES |
CC1(CCCC1=O)CCI |
Origin of Product |
United States |
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